![molecular formula C16H12F2N2 B3019155 N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine CAS No. 1459756-29-6](/img/structure/B3019155.png)
N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine
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Overview
Description
N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine is a chemical compound characterized by the presence of a quinoline ring substituted with a 2,4-difluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine typically involves the reaction of 2,4-difluorobenzylamine with quinoline-2-carbaldehyde under specific conditions. One common method is the use of a condensation reaction, where the amine and aldehyde react in the presence of a catalyst, such as an acid or base, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the phenylmethyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2-carboxylic acid derivatives, while reduction can produce various quinoline-2-amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine is primarily recognized for its potential as a therapeutic agent. The compound has been investigated for its antibacterial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral medications.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial activity. For instance, studies have shown that quinoline-based compounds can effectively inhibit the growth of multidrug-resistant bacteria, which is a growing concern in clinical settings . The introduction of the difluorophenyl group enhances the biological activity of these compounds, potentially increasing their efficacy against resistant strains.
Antiviral Properties
The compound has also been studied for its antiviral effects. It selectively targets viral enzymes, which are crucial for viral replication. This mechanism is similar to that observed in other chalcone derivatives that have demonstrated antiviral activity against various pathogens . The ability to inhibit specific enzymes makes this compound a promising candidate for further investigation in antiviral drug development.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized to yield high purity and potency. Various methods have been explored to synthesize this compound efficiently, often involving the reaction of quinoline derivatives with difluorobenzyl groups.
Synthetic Pathways
Recent studies have reported efficient synthetic routes that utilize different reagents and conditions to produce this compound with high yields . These synthetic methodologies are crucial for scaling up production for pharmaceutical applications.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in drug discovery:
Further Pharmacological Studies
Investigating the pharmacokinetics and pharmacodynamics of this compound will be essential in understanding its potential therapeutic applications fully.
Development of Derivatives
Exploring modifications to the core structure could lead to derivatives with enhanced activity or reduced side effects, broadening the scope of applications.
Clinical Trials
Ultimately, progressing to clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects.
Mechanism of Action
The mechanism of action of N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar in structure but with methyl groups instead of fluorine atoms.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with a different core structure.
Uniqueness
N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine is unique due to the presence of both the quinoline ring and the 2,4-difluorophenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of fluorine substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can modulate enzyme activities and receptor functions, leading to various biochemical responses. The precise mechanisms are still under investigation, but initial studies suggest potential pathways involving:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cancer and infection.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its efficacy against different bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 27 | |
Escherichia coli | 24 | |
Bacillus subtilis | 26 | |
Proteus mirabilis | 28 |
These results suggest that the compound has comparable activity to standard antibiotics like levofloxacin.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The findings indicate:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects with half-maximal inhibitory concentration (IC50) values ranging from 10 to 20 µM across different cell lines.
- Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase arrest in cancer cells, indicating its potential to disrupt normal cell cycle progression.
- Induction of Apoptosis : Increased levels of cleaved PARP were observed, suggesting that the compound promotes apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells : In vitro studies showed that this compound inhibited MCF-7 cell proliferation significantly more than normal cell lines (HFL-1 and WI-38), indicating selective toxicity towards cancerous cells .
- Combination Therapies : Research has suggested that combining this compound with other chemotherapeutic agents may enhance its anticancer efficacy by targeting multiple pathways simultaneously .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2/c17-13-7-5-12(14(18)9-13)10-19-16-8-6-11-3-1-2-4-15(11)20-16/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVOSLJZRZEIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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